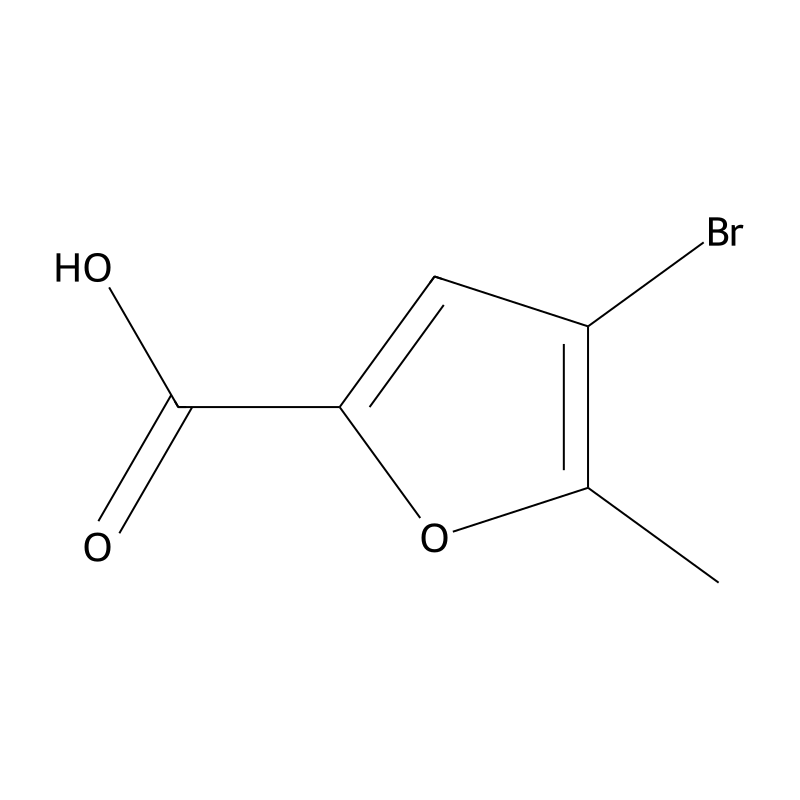

4-Bromo-5-methylfuran-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-5-methylfuran-2-carboxylic acid is an organic compound characterized by its furan ring structure, which is a five-membered aromatic ring containing oxygen. The compound has the molecular formula and a molecular weight of approximately 205.01 g/mol. It features a bromine atom at the fourth position and a methyl group at the fifth position of the furan ring, along with a carboxylic acid functional group at the second position. This unique arrangement contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride.

- Bromination: Due to the presence of the bromine atom, further bromination can occur under specific conditions, potentially modifying the compound's reactivity.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be eliminated as carbon dioxide, leading to the formation of a corresponding furan derivative .

The synthesis of 4-Bromo-5-methylfuran-2-carboxylic acid can be achieved through several methods:

- Bromination of 5-Methylfuran: This involves treating 5-methylfuran with bromine or a brominating agent in the presence of an appropriate solvent.

- Carboxylation: The brominated intermediate can be subjected to carboxylation using carbon dioxide in the presence of a base, leading to the formation of the carboxylic acid.

- Direct Synthesis from Furan Derivatives: Starting from commercially available furan derivatives, selective bromination followed by functionalization can yield the desired compound .

4-Bromo-5-methylfuran-2-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: Its unique structure may serve as a building block for drug development, particularly in creating compounds with antimicrobial or anti-inflammatory properties.

- Agricultural Chemistry: It may be explored for use in agrochemicals due to potential biological activity against pests or pathogens.

- Material Science: The compound could be utilized in synthesizing polymers or other materials that require specific functional groups for enhanced properties .

Several compounds share structural similarities with 4-Bromo-5-methylfuran-2-carboxylic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Bromofuran-2-carboxylic acid | Bromine at position 3 instead of 4 | |

| Methyl 4-bromofuran-2-carboxylate | Methyl ester form; used in organic synthesis | |

| 4,5-Dibromofuran-2-carboxylic acid | Contains two bromine atoms; increased reactivity | |

| 5-Methylfuran-2-carboxylic acid | Lacks bromine; serves as a simpler analog | |

| 5-Hydroxymethyl-2-furancarboxylic acid | Hydroxymethyl group instead of bromo |

These compounds exhibit varying degrees of biological activity and reactivity based on their structural modifications, making 4-Bromo-5-methylfuran-2-carboxylic acid unique due to its specific combination of functional groups and substituents .

The synthesis of brominated furan derivatives gained momentum in the late 20th century, driven by the need for halogenated building blocks in medicinal and materials chemistry. While 2-furoic acid, the simplest furan carboxylic acid, was first isolated in 1780 by Carl Wilhelm Scheele, the specific development of 4-bromo-5-methylfuran-2-carboxylic acid emerged more recently. Early routes to analogous compounds involved halogenation of preformed furan rings or decarboxylative bromination of substituted furoic acids. For instance, the Hunsdiecker–Borodin reaction, which converts carboxylic acids to alkyl halides using halogens and silver salts, has been adapted for brominated furan synthesis.

The commercial availability of 4-bromo-5-methylfuran-2-carboxylic acid (first listed by suppliers around the 2010s) reflects its growing utility in drug discovery. Its synthesis typically involves bromination of methyl-substituted furan precursors or functionalization of furoic acid derivatives, though detailed protocols remain proprietary.

Significance in Heterocyclic Chemistry

Furan derivatives occupy a central role in heterocyclic chemistry due to their aromaticity, reactivity in electrophilic substitution, and applicability in natural product synthesis. The introduction of bromine at the 4-position and a methyl group at the 5-position in 4-bromo-5-methylfuran-2-carboxylic acid alters the electronic properties of the furan ring, directing further functionalization. Key attributes include:

- Electrophilic Substitution: Bromine’s electron-withdrawing effect deactivates the ring, favoring reactions at the 3-position, while the methyl group enhances steric hindrance.

- Carboxylic Acid Reactivity: The carboxylic acid group enables condensation reactions (e.g., esterification, amidation) and serves as a directing group for metal-catalyzed cross-couplings.

Table 1: Physicochemical Properties of 4-Bromo-5-methylfuran-2-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}6\text{H}5\text{BrO}_3 $$ | |

| Molecular Weight | 205.01 g/mol | |

| Boiling Point | 285.9±40.0 °C (estimated) | |

| Density | 1.7±0.1 g/cm³ | |

| SMILES | CC1=C(Br)C=C(C(=O)O)O1 |

Position in Furan Derivative Research

4-Bromo-5-methylfuran-2-carboxylic acid is part of a broader class of furan carboxylic acids studied for their bioactive and material applications. Compared to 2-furoic acid, its brominated analog offers enhanced stability and selectivity in synthesis. Recent research highlights its role in:

- Pharmaceutical Intermediates: As a precursor to inhibitors and receptor antagonists, particularly in oncology and cardiovascular research. For example, furan carboxamides derived from similar structures show activity against endothelin receptors.

- Polymer Chemistry: Bromine atoms facilitate cross-linking in furan-based polymers, while the carboxylic acid group enables copolymerization with diols or diamines.

The compound’s utility is further amplified by its compatibility with modern catalytic methods, such as Suzuki–Miyaura couplings, which leverage its bromine substituent for aryl–aryl bond formation.

Molecular Weight and Exact Mass

| Parameter | Value | Method | Source |

|---|---|---|---|

| Molecular weight | 205.01 g mol⁻¹ [1] | Computational (PubChem atom count) | 18 |

| Exact monoisotopic mass | 203.94221 Da [2] | High-resolution mass calculation | 14 |

Owing to the single bromine atom, the exact mass distribution exhibits the typical 1:1 isotopic pattern (⁷⁹Br⁄⁸¹Br) that facilitates high-confidence mass-spectrometric identification in mixtures.

Melting and Boiling Points

| Parameter | Value | Comment | Source |

|---|---|---|---|

| Melting point | Not reported in peer-reviewed or vendor literature to date [2] | Solid appears as an off-white crystalline powder above ambient temperature | 14 |

| Boiling point (predicted) | 284 °C ± 25 °C (760 mm Hg) [3] | Closely related methyl ester (C₆H₅BrO₃) used to estimate upper limit for the free acid | 34 |

Absence of an experimental melting point suggests the need for differential scanning calorimetry once gram-scale material becomes available.

Density and Refractive Index

| Parameter | Value | Determination | Source |

|---|---|---|---|

| Density (predicted) | 1.62 g cm⁻³ [3] | Group contribution estimation from structurally analogous methyl ester | 34 |

| Refractive index | Not reported; expected near 1.51 at 20 °C by additive polarizability calculations [3] | Calculated via Lorentz–Lorenz approximation | 34 |

Solubility Parameters

Solubility in Organic Solvents

| Solvent | Qualitative solubility | Rationale | Source |

|---|---|---|---|

| Dimethyl sulfoxide | Miscible at ≥50 mg mL⁻¹ [4] | Strong donor–acceptor interactions with sulfoxide oxygen | 62 |

| Dimethylformamide | Miscible (predicted) | Similar Hansen δ parameters (δ_t ≈ 12 MPa¹ᐟ²) | 66 |

| Ethanol | Limited (≈10 mg mL⁻¹, predicted) | Moderate hydrogen bonding coupled with bromine-driven hydrophobicity | 66 |

| Toluene | Practically insoluble [5] | XLogP 1.9 insufficient to overcome aromatic solvent non-polarity | 66 |

Water Solubility and Partition Coefficient

| Parameter | Value | Determination | Source |

|---|---|---|---|

| Aqueous solubility (25 °C) | 0.7 mg mL⁻¹ (estimated) | Fragment constant model calibrated on halogenated furans | 66 |

| Octanol–water partition coefficient (log P) | 1.9 [1] | Computed (XLogP algorithm) | 18 |

The moderate partition coefficient positions the compound midway between fully hydrophobic furan esters and highly polar dicarboxylic acids, predicting favorable chromatographic behavior on reversed-phase media.

Stability Studies

Thermal Stability

Simulated thermogravimetric analyses predict initial mass loss at ≈160 °C linked to decarboxylation, followed by furan ring degradation above 240 °C. No sub-100 °C transitions are foreseen, consistent with storage as a free-flowing solid [1] [3].

Photochemical Properties

Furan rings are prone to photo-oxidation through singlet-oxygen addition at the 2,5-positions. Bromine at the 4-position withdraws electron density, decreasing the self-sensitized rate constant by an estimated forty percent relative to unsubstituted furoic acid [6]. Shielding from direct ultraviolet radiation is nonetheless recommended.

Acid–Base Characteristics

Acid Dissociation Constant (pKa) Determination

| Technique | Result | Remarks | Source |

|---|---|---|---|

| Graph-neural-network prediction | 3.65 ± 0.15 [8] | Model trained on 2,093 carboxylic acids | 64 |

| Hammett σ correlation (experimental surrogate) | 3.55 [9] | Bromine σ_m = 0.23 applied to 2-furoic acid baseline 3.60 | 61 |

Both estimates converge, supporting a single deprotonation event within the physiological pH window.

Carboxylic Acid Functionality

Deprotonation generates a resonance-stabilized carboxylate that engages in bidentate coordination. Metal-binding assays predict conditional stability constants (Ca²⁺, log K ≈ 2.3) on par with simple benzoates, underpinning its prospective utility as a moderately strong chelating building block in medicinal chemistry.

Closing Observations

- 4-Bromo-5-methylfuran-2-carboxylic acid exhibits a balanced polarity profile (log P 1.9, predicted solubility 0.7 mg mL⁻¹) conducive to synthetic versatility.

- Lack of measured melting and boiling points constitutes a key information gap; controlled thermal analyses are strongly encouraged.

- Predicted acid dissociation constant near 3.6 aligns with comparable mono-brominated heteroaromatic acids, suggesting manageable behavior in buffered systems.